molecular formula C24H21N5O3 B2434299 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 882000-44-4

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2434299
CAS No.: 882000-44-4
M. Wt: 427.464
InChI Key: NUESRKAKYXIZCV-UHFFFAOYSA-N
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Description

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitro group, a phenylpiperazine moiety, and a dihydrophthalazinone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step often involves cyclization to form the dihydrophthalazinone core. Reaction conditions may include the use of strong acids for nitration, organic solvents for substitution reactions, and specific catalysts to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylpiperazine moiety can interact with various receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitro group, phenylpiperazine moiety, and dihydrophthalazinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-24-20-9-5-4-8-19(20)23(25-26-24)17-10-11-21(22(16-17)29(31)32)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUESRKAKYXIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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